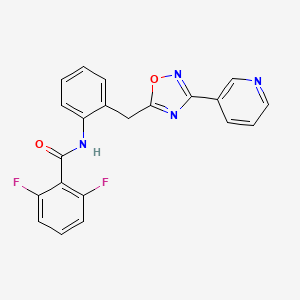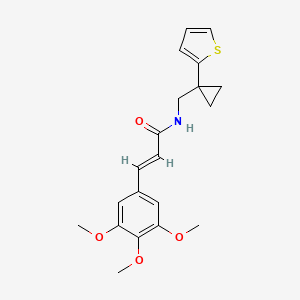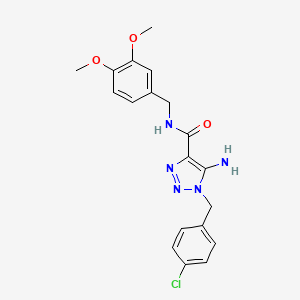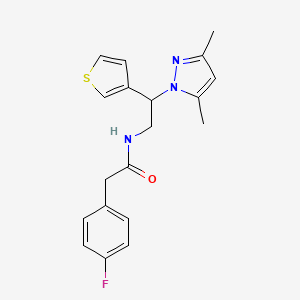![molecular formula C19H27FN2O2 B3006848 3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2320383-12-6](/img/structure/B3006848.png)
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as FMP-NP or FMP-OP, and it is a derivative of the synthetic cannabinoid JWH-018.
作用機序
FMP-NP acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. The binding of FMP-NP to the CB1 receptor leads to a cascade of signaling events that ultimately result in the modulation of various physiological processes. The exact mechanism of action of FMP-NP is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects
The binding of FMP-NP to the CB1 receptor has been shown to have various biochemical and physiological effects. One of the primary effects is the modulation of pain perception. FMP-NP has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Additionally, FMP-NP has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. The compound has also been shown to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the advantages of using FMP-NP in lab experiments is its potency and selectivity for the CB1 receptor. The compound has a high affinity for the receptor and can be used to study its function and signaling pathways.
However, one of the limitations of using FMP-NP in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, and caution should be exercised when handling and using the compound.
将来の方向性
There are several future directions for research on FMP-NP. One area of research is the development of more potent and selective derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of FMP-NP and its potential applications in various fields, including the treatment of chronic pain and epilepsy.
Another area of research is the potential use of FMP-NP as a tool for studying the endocannabinoid system. The compound can be used to study the function and signaling pathways of the CB1 receptor, as well as the role of the endocannabinoid system in various physiological processes.
Conclusion
In conclusion, FMP-NP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to have analgesic, anticonvulsant, and anxiolytic properties and may be useful in the treatment of chronic pain and epilepsy. Additionally, FMP-NP can be used as a tool for studying the endocannabinoid system and the function of the CB1 receptor. Further research is needed to fully understand the mechanism of action of FMP-NP and its potential applications in various fields.
合成法
The synthesis of FMP-NP involves the reaction of JWH-018 with oxan-4-ylpyrrolidine and 3-(4-fluoro-3-methylphenyl)propanoyl chloride. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
FMP-NP has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex network of receptors and neurotransmitters that play a crucial role in regulating various physiological processes, including pain, appetite, and mood. FMP-NP has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and can be used to study the receptor's function and signaling pathways.
Another area of research is the potential use of FMP-NP as a therapeutic agent. The compound has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, FMP-NP has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
特性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-14-12-15(2-4-18(14)20)3-5-19(23)21-16-6-9-22(13-16)17-7-10-24-11-8-17/h2,4,12,16-17H,3,5-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZXTQVQCPSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)


